molecular formula C18H23N B110171 Trimethyldiphenylpropylamine CAS No. 13957-55-6

Trimethyldiphenylpropylamine

Cat. No. B110171
CAS RN: 13957-55-6
M. Wt: 253.4 g/mol
InChI Key: NSHMKXVHJBBKTN-UHFFFAOYSA-N
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Description

Trimethyldiphenylpropylamine, also known as N,N,1-Trimethyl-3,3-diphenylpropylamine, is a drug used for functional gastrointestinal disorders . Its trade name is Recipavrin .


Molecular Structure Analysis

Trimethyldiphenylpropylamine has a molecular formula of C18H23N . It belongs to the class of organic compounds known as diphenylmethanes, which are compounds containing a diphenylmethane moiety, consisting of a methane wherein two hydrogen atoms are replaced by two phenyl groups .

Scientific Research Applications

Latent Fluorophore Development

Trimethyldiphenylpropylamine derivatives like the trimethyl lock have facilitated the development of novel latent fluorophores. These compounds are stable in biological environments but become fluorescent upon specific triggers, such as hydrolysis by esterases in human cells. This property makes them valuable for biological research and practical applications in fields like molecular biology and medical diagnostics (Chandran, Dickson, & Raines, 2005).

Semiconductor Research

Trimethylamine, closely related to trimethyldiphenylpropylamine, has been studied for its role in the growth of compound semiconductors. Research has focused on its thermal decomposition kinetics and reaction products, which are crucial for applications in semiconductor manufacturing and materials science (Thon, Saulys, Safvi, Games, & Kuech, 1997).

Neurodegenerative Disease Models

Compounds like trimethyltin, another derivative, have been used to create animal models for studying neurodegeneration. This research is significant for understanding diseases affecting the hippocampus, like Alzheimer's and temporal lobe epilepsy. The models help in exploring the underlying mechanisms and potential therapeutic interventions for these conditions (Lee et al., 2016).

Agricultural Applications

The research on glyphosate-resistant soybeans has involved studying the effects of different glyphosate salts, including trimethylsulfonium. This work is crucial in understanding how various formulations impact plant growth, yield, and glyphosate accumulation, thus informing agricultural practices and herbicide development (Reddy & Zablotowicz, 2003).

Mass Spectrometry Techniques

Trimethylisopropylammonium iodide, a related compound, has been used to enhance the sensitivity and specificity of mass spectrometry. This application is vital for the analysis of organic salts and other complex molecules, broadening the scope of chemical analysis and biomolecular research (Unger, Ryan, & Cooks, 1980).

Biochemical Analysis

In studies like analyzing compounds with phosphate and phosphonate, trimethylsilyl derivatives are used for gas-liquid chromatography and mass spectrometry, enhancing the identification and characterization of these compounds in biochemical research (Karlsson, 1970).

properties

IUPAC Name

N,N-dimethyl-4,4-diphenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHMKXVHJBBKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043073
Record name Trimethyldiphenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyldiphenylpropylamine

CAS RN

13957-55-6
Record name N,N,α-Trimethyl-γ-phenylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13957-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyldiphenylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyldiphenylpropylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13361
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimethyldiphenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHYLDIPHENYLPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4X899446U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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